molecular formula C17H17N3OS B2465850 N-(4-(4-cyanophenyl)thiazol-2-yl)cyclohexanecarboxamide CAS No. 476281-00-2

N-(4-(4-cyanophenyl)thiazol-2-yl)cyclohexanecarboxamide

Cat. No. B2465850
CAS RN: 476281-00-2
M. Wt: 311.4
InChI Key: ZMFMYCHYJYBNQI-UHFFFAOYSA-N
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Description

“N-(4-(4-cyanophenyl)thiazol-2-yl)cyclohexanecarboxamide” is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It belongs to the class of compounds known as thiazoles, which are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antitumor drugs .


Synthesis Analysis

The synthesis of thiazole derivatives, including “N-(4-(4-cyanophenyl)thiazol-2-yl)cyclohexanecarboxamide”, often involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone . This process allows for the rapid single-step sustainable synthesis of 4-cyanophenyl-2-hydrazinylthiazoles libraries .


Molecular Structure Analysis

The molecular structure of “N-(4-(4-cyanophenyl)thiazol-2-yl)cyclohexanecarboxamide” was confirmed by its physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “N-(4-(4-cyanophenyl)thiazol-2-yl)cyclohexanecarboxamide” are not available in the retrieved papers.

Scientific Research Applications

Insecticidal Activity

The compound has been investigated for its insecticidal properties. Researchers have designed and synthesized novel diphenyl-1H-pyrazole derivatives with a cyano substituent, targeting the insect ryanodine receptor (RyR) . The RyR is a promising target for developing insecticides. By understanding the interaction between this compound and the RyR, scientists aim to create effective pest control agents.

Future Directions

The future directions in the research of “N-(4-(4-cyanophenyl)thiazol-2-yl)cyclohexanecarboxamide” and its derivatives include further exploration of their antimicrobial and anticancer activities . Molecular docking studies could be carried out to study the binding mode of active compounds with receptors . These compounds have the potential to be used as lead compounds for rational drug designing .

Mechanism of Action

Target of Action

The primary target of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is the insect ryanodine receptor (RyR) . The RyR is a type of calcium channel found in the membranes of cells, including muscle and nerve cells. It plays a crucial role in the regulation of calcium ion concentration, which is essential for muscle contraction and nerve impulse transmission .

Mode of Action

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide interacts with its target, the RyR, by binding to it . This binding is believed to cause a conformational change in the receptor, leading to the opening of the calcium channel. As a result, there is an increase in the intracellular concentration of calcium ions .

Biochemical Pathways

The activation of the RyR by N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide leads to an increase in intracellular calcium concentration. This triggers a cascade of biochemical reactions that result in muscle contraction. In insects, this can lead to paralysis and death, making this compound a potent insecticide .

Result of Action

The result of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide’s action is the disruption of normal cellular processes in insects. By increasing the intracellular concentration of calcium ions, it causes overstimulation of muscle and nerve cells, leading to paralysis and death .

properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c18-10-12-6-8-13(9-7-12)15-11-22-17(19-15)20-16(21)14-4-2-1-3-5-14/h6-9,11,14H,1-5H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFMYCHYJYBNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

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